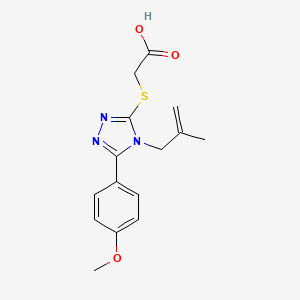

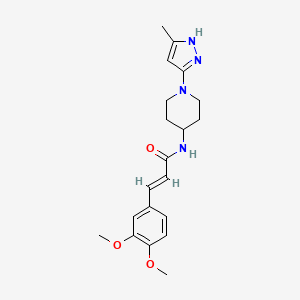

3-methoxy-1-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

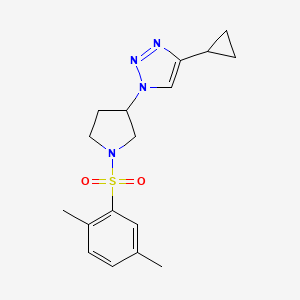

The compound "3-methoxy-1-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as pyrazole, thiadiazole, and pyridine. These heterocycles are known for their significant pharmacological potential and the ability to interact with various biological targets .

Synthesis Analysis

While the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates involves a relay catalytic cascade reaction using a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . Another related compound, 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones, was synthesized and characterized by NMR, Mass, and IR spectral studies . Additionally, the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles was achieved through a multi-step process involving diethyl oxalate, hydrazine hydrate, and interaction with carboxylic acids in the presence of phosphorus oxychloride .

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrazole core substituted with a methoxy group and a carboxamide moiety, as well as a thiadiazole ring linked to a pyridine structure through a thioether linkage. The presence of these heterocyclic fragments suggests a high degree of structural complexity and potential for diverse chemical reactivity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically influenced by the functional groups present. For example, the pyrazole moiety can participate in nucleophilic substitution reactions, while the thiadiazole ring might be involved in electrophilic aromatic substitution . The carboxamide group could also engage in various chemical transformations, including hydrolysis or condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The heterocyclic components contribute to the compound's solubility, melting point, and stability. The synthesis of related compounds has involved the use of high-performance liquid chromatography to determine purity and individual substance presence, indicating the importance of these properties in the characterization of such molecules . The molecular docking studies performed on similar compounds suggest that the physical and chemical properties are conducive to biological interactions, as evidenced by the binding to enzymes like cyclooxygenase and 14-α-demethylase lanosterol .

Applications De Recherche Scientifique

Synthesis and Auxin Activities

- Research conducted by Yue et al. (2010) in "Chinese Journal of Applied Chemistry" explored the synthesis of pyrazole carboxylic acid and 1,3,4-thiadiazoles. These compounds, including structures similar to the chemical , showed auxin activities and potential as antiblastics to wheat gemma (Yue et al., 2010).

Synthesis and Antimicrobial Activity

- Rathod and Solanki (2018) synthesized pyrimidine derivatives, including compounds structurally akin to the specified chemical, demonstrating their antimicrobial potential. Their study highlights the significance of these compounds in medical and various applications (Rathod & Solanki, 2018).

Cytotoxicity Studies

- Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies are essential for understanding the therapeutic potentials of such compounds (Hassan et al., 2014).

Anti-inflammatory and Analgesic Agents

- A study by Abu‐Hashem et al. (2020) focused on synthesizing novel benzodifuranyl and 1,3,4-thiadiazoles derived from visnaginone and khellinone. These compounds, related to the chemical , were evaluated for their analgesic and anti-inflammatory activities, demonstrating significant potential in these areas (Abu‐Hashem et al., 2020).

NMR Studies and Side-Reactions

- Pathirana et al. (2013) researched the synthesis of a similar pyrazole derivative, focusing on the NMR analysis and identifying side-reactions. This study contributes to the understanding of the chemical structure and properties of such compounds (Pathirana et al., 2013).

Anti-bacterial Activity

- Wan et al. (2018) synthesized novel 1,3,4-thiadiazole derivatives with a semicarbazone moiety, exhibiting excellent anti-bacterial activities. These derivatives are structurally related to the queried compound, highlighting its potential in anti-bacterial applications (Wan et al., 2018).

Propriétés

IUPAC Name |

3-methoxy-1-methyl-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S2/c1-20-7-10(12(19-20)22-2)11(21)16-13-17-18-14(24-13)23-8-9-5-3-4-6-15-9/h3-7H,8H2,1-2H3,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUMZZCYFDKMAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)

![(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004735.png)

![4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3004744.png)

![Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3004746.png)